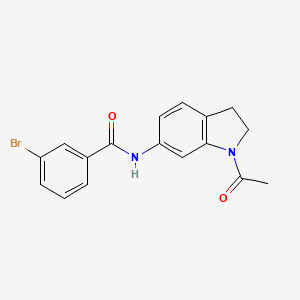

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide

Description

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is a synthetic small molecule characterized by a benzamide moiety linked to a 1-acetyl-2,3-dihydroindole scaffold substituted with a bromine atom at the 3-position of the benzamide ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to neuropeptide Y (NPY) receptor antagonists, particularly targeting the Y2 receptor subtype. Its acetylated indole core and brominated aromatic system contribute to its pharmacological profile, including receptor binding affinity and metabolic stability .

Key structural features:

- 3-Bromobenzamide: The bromine atom introduces steric and electronic effects, influencing ligand-receptor interactions.

- Acetyl group: The N-acetyl modification may reduce metabolic degradation compared to non-acetylated analogs.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-11(21)20-8-7-12-5-6-15(10-16(12)20)19-17(22)13-3-2-4-14(18)9-13/h2-6,9-10H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGSIUPENAFXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the acetylation of 2,3-dihydro-1H-indole-6-amine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-2,3-dihydro-1H-indole-6-amine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of indole-6-carboxylic acid derivatives.

Reduction: Formation of N-(1-hydroxyethyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide.

Substitution: Formation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-methoxybenzamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Findings:

Receptor Selectivity: this compound and JNJ-5207787 share high Y2 receptor affinity (Ki = 8 nM), outperforming BIIE0246 (Ki = 30 nM). The 3-bromo substitution in the former may enhance hydrophobic interactions with the receptor compared to JNJ-5207787’s 3-cyano group . Motesanib diverges functionally, targeting tyrosine kinase receptors (VEGFR2) rather than NPY receptors, despite sharing a dihydroindole core .

Synthetic Accessibility :

- The synthesis of this compound involves coupling 3-bromobenzoyl chloride with a pre-acetylated dihydroindole amine intermediate. This contrasts with JNJ-5207787, which requires acrylamide formation and cyclopentylethyl-piperidine modifications .

- Allylation strategies (e.g., O-allylation in ) used for related indole derivatives highlight the versatility of functionalizing the dihydroindole scaffold .

Therapeutic Potential: Brominated analogs like (E)-2-(i-(4-bromobenzyl)-5-cyanamido-...acetamide () exhibit notable bioactivity scores (6.878), suggesting broader anticancer applications compared to the Y2-specific activity of this compound . Motesanib’s antiangiogenic properties underscore how structural analogs can diverge in therapeutic targets despite shared scaffolds .

Critical Analysis of Structural Modifications

- Bromine vs. Cyano Groups: The 3-bromo substituent in this compound provides greater van der Waals interactions but may reduce solubility compared to JNJ-5207787’s polar cyano group.

- Acetylation Impact: Acetylation of the indole nitrogen in this compound likely reduces oxidative metabolism, enhancing pharmacokinetic stability relative to non-acetylated analogs .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : N-(1-acetyl-2,3-dihydroindol-6-yl)-3-bromobenzamide

- Molecular Formula : C₁₇H₁₅BrN₂O₂

- Molecular Weight : 359.2 g/mol

- CAS Number : 1060204-61-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : It may function as a ligand for certain receptors, potentially acting as an antagonist or agonist. This interaction can modulate receptor activity and influence downstream signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit promising anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of cell cycle progression and the induction of pro-apoptotic factors.

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been investigated due to its ability to inhibit AChE and BACE1:

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| This compound | AChE | TBD |

| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-benzamide | BACE1 | TBD |

These inhibitory effects are crucial for reducing amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of benzamide derivatives, including this compound:

- Synthesis and Biological Evaluation : A study synthesized multiple benzamide derivatives and assessed their inhibitory activity against AChE and BACE1. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to established drugs like donepezil .

- Molecular Modeling Studies : Computational studies have been conducted to elucidate the binding interactions between these compounds and their target enzymes. These studies suggest that structural modifications can enhance binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.